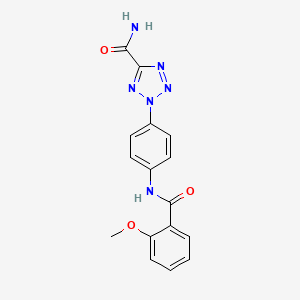
2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Cytotoxicity
- Cytotoxic Activity: Compounds related to 2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, derivatives of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, closely related to the target compound, have shown significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Such findings suggest potential applications in cancer research and therapy.
Antimicrobial and Antioxidant Activities
- Antimicrobial Properties: New benzamide derivatives, which are structurally similar to 2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide, have shown antimicrobial activities. An example is a compound isolated from endophytic Streptomyces, exhibiting significant antimicrobial properties (Yang et al., 2015).
Anti-inflammatory and Analgesic Agents
- Anti-inflammatory and Analgesic Potential: Certain novel derivatives, structurally related to the target compound, have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds have shown promising results as cyclooxygenase inhibitors, potentially useful in the development of new anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Solid-phase Synthesis Applications
- Applications in Peptide Synthesis: Research has demonstrated the use of related benzamide derivatives in solid-phase synthesis, particularly in the synthesis of C-terminal peptide amides under mild conditions. This highlights the utility of such compounds in facilitating peptide synthesis techniques (Albericio & Bárány, 2009).
Photophysical Properties
- Blue Emissive Properties: In the field of photophysics, derivatives of 2-amino-3-carboxamide-1,1′-biaryls, related to the target compound, have been synthesized and shown to exhibit blue luminescence with large Stokes shifts. This suggests potential applications in the development of novel photophysical materials (Novanna, Kannadasan, & Shanmugam, 2020).
Antiallergic Activity
- Antiallergic Potential: Some N-phenylbenzamido acid derivatives, structurally related to the target molecule, have been synthesized and evaluated for their antiallergic activity. These compounds have shown significant potential in inhibiting IgE-mediated passive cutaneous anaphylaxis, suggesting their use in the treatment of allergic reactions (Makovec et al., 1992).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[(2-methoxybenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-25-13-5-3-2-4-12(13)16(24)18-10-6-8-11(9-7-10)22-20-15(14(17)23)19-21-22/h2-9H,1H3,(H2,17,23)(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFATGQUEXUGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

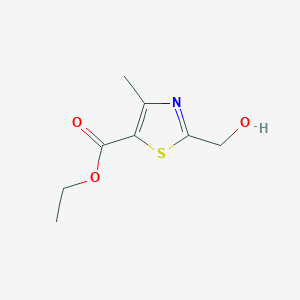
![3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2974484.png)
![6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2974485.png)
![2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2974486.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2974487.png)


![N-(3,5-dimethoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2974490.png)
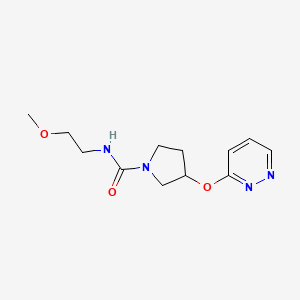
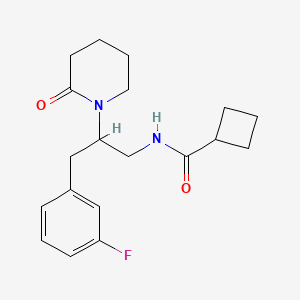
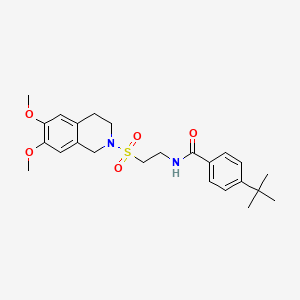
![N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2974496.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2974499.png)
![4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2974505.png)